1,5-Dimethyl-1H-imidazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

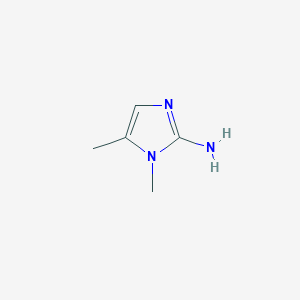

1,5-Dimethyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 5, and an amino group at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-imidazol-2-amine can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves the use of high-throughput synthesis techniques to ensure scalability and cost-effectiveness. These methods may include continuous flow synthesis, which allows for the rapid and efficient production of large quantities of the compound. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

1,5-Dimethyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include a variety of substituted imidazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

科学的研究の応用

A. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 1,5-Dimethyl-1H-imidazol-2-amine. For instance, a series of synthesized compounds demonstrated significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through agar diffusion protocols, revealing that higher concentrations of these compounds correlate with increased zones of inhibition .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Bacteria | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.5 | 15 |

| 2 | E. coli | 0.3 | 18 |

| 3 | Bacillus subtilis | 0.7 | 12 |

B. Antiviral Properties

This compound has also been investigated for its antiviral properties, particularly as an inhibitor of HIV-1 integrase. Research indicates that certain derivatives exhibit moderate antiviral activity with cytotoxicity values suggesting a therapeutic window for further development .

Table 2: Antiviral Efficacy of Imidazole Derivatives

| Compound | % Inhibition at 100 µM | CC50 (µM) |

|---|---|---|

| A | 33 | >200 |

| B | 45 | 158.4 |

Structure-Activity Relationships

The structure-activity relationship (SAR) studies conducted on various imidazole derivatives have provided insights into the critical functional groups necessary for biological activity. For example, modifications to the carboxylic acid and tertiary amine groups significantly influenced the efficacy of the compounds against target enzymes .

Table 3: SAR Findings for Imidazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Carboxylic Acid | Essential for activity |

| Tertiary Amine | Critical for binding |

| Methyl Ester to Amide | Improved solubility |

A. Catalysis

Imidazole derivatives, including this compound, are being explored as catalysts in organic synthesis due to their ability to stabilize transition states and facilitate reactions under mild conditions. Recent advancements in catalytic processes using these compounds have shown promising results in synthesizing complex organic molecules .

Table 4: Catalytic Activity of Imidazole Derivatives

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aldol Condensation | Imidazole Derivative A | 85 |

| Michael Addition | Imidazole Derivative B | 90 |

A. Synthesis and Evaluation

A notable case study involved the synthesis of novel imidazole derivatives based on the framework of this compound. These compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating a dose-dependent increase in apoptosis markers .

Case Study Summary: Cytotoxic Effects

- Objective: Evaluate the cytotoxicity of synthesized imidazole derivatives.

- Method: Treatment of cancer cell lines with varying concentrations.

- Results: Significant induction of apoptosis at higher concentrations.

作用機序

The mechanism of action of 1,5-Dimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino group at position 2 allows for hydrogen bonding and other interactions that can modulate the activity of the target molecule. The pathways involved in these interactions are often studied using computational chemistry and molecular biology techniques.

類似化合物との比較

Similar Compounds

1,2-Dimethylimidazole: Lacks the amino group at position 2, resulting in different chemical reactivity and applications.

2-Methylimidazole: Contains only one methyl group, leading to variations in its chemical and biological properties.

4,5-Dimethylimidazole:

Uniqueness

1,5-Dimethyl-1H-imidazol-2-amine is unique due to the specific placement of its methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

生物活性

1,5-Dimethyl-1H-imidazol-2-amine, also known as DMIA, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 128.14 g/mol

- CAS Number : 13805-19-1

The imidazole ring structure contributes to its ability to interact with various biological targets, making it a versatile compound in drug discovery.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

One of the most notable biological activities of DMIA is its role as an inhibitor of vascular adhesion protein-1 (VAP-1). VAP-1 is implicated in inflammatory processes and is a target for therapeutic intervention in various diseases, including autoimmune disorders. Studies have shown that DMIA can effectively inhibit VAP-1 activity, thereby reducing inflammation and potentially mitigating conditions such as asthma and rheumatoid arthritis .

Antimicrobial Activity

DMIA has demonstrated antimicrobial properties against various pathogens. Research indicates that it exhibits activity against fungi, particularly Candida species. The compound's efficacy was tested through in vitro assays where it showed significant inhibition of fungal growth, suggesting its potential as an antifungal agent .

Study on Antifungal Activity

In a study examining the antifungal effects of imidazole derivatives, DMIA was included among several compounds tested against Candida albicans. The results indicated that while DMIA alone had limited activity, its metal complexes (specifically with silver ions) exhibited enhanced antifungal properties. This suggests that modifying DMIA through complexation could lead to more effective antifungal agents .

Inhibition of Tumor Growth

Another area of research focused on the potential anticancer properties of DMIA. In vitro studies demonstrated that DMIA could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The compound was shown to affect the expression levels of key proteins involved in these pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1,5-dimethylimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIGKIQLNEZMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。